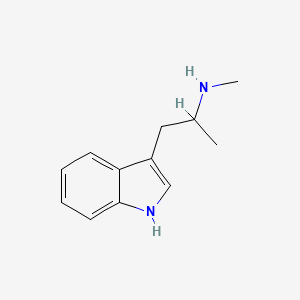
n,alpha-Dimethyltryptamine
Übersicht
Beschreibung
Alpha,N-DMT, or α,N-dimethyltryptamine, is a lesser-known psychedelic drug. It is the α, N-dimethyl analog of DMT. α, N-DMT was first synthesized by Alexander Shulgin . In his book TiHKAL (Tryptamines I Have Known and Loved), Shulgin lists the dosage as 50-100 mg, and the duration as 6–8 hours . Very little data exists about the pharmacological properties, metabolism, and toxicity of α, N-DMT .
Molecular Structure Analysis
The molecular structure of α, N-DMT is similar to other psychedelics of the tryptamine class such as dimethyltryptamine (DMT) and α-methyltryptamine (α-MT) . The combined data demonstrate that DMT is formed from tryptophan, a common dietary amino acid, via the enzyme aromatic L-amino acid decarboxylase (AADC) formation of TA and its subsequent N, N-dimethylation .Wissenschaftliche Forschungsanwendungen
Neural and Subjective Effects
Research shows that N,N-dimethyltryptamine (DMT) can significantly influence neural activities. A study conducted by Pallavicini et al. (2021) demonstrated that inhaled DMT decreases the power of alpha oscillations across the scalp, while increasing delta and gamma oscillations. These changes correlated with subjective reports of mystical-type experiences, suggesting potential applications in understanding consciousness and mystical experiences (Pallavicini et al., 2021).
Pharmacokinetic/Pharmacodynamic Analysis
Eckernäs et al. (2023) conducted a pharmacokinetic/pharmacodynamic analysis, showing that DMT suppresses alpha power and increases Lempel-Ziv complexity, which may aid in selecting appropriate doses for future clinical development (Eckernäs et al., 2023).
Hallucinogenic Properties and Potential Therapeutic Uses
A comprehensive review by Araújo et al. (2015) discussed the role of tryptamines, including DMT, as hallucinogens and their potential therapeutic applications. They highlighted the need for more research on pharmacological and toxicological properties to understand their impact on public health (Araújo et al., 2015).
Proteomic Changes in Human Cerebral Organoids
Dakić et al. (2017) explored the proteomic changes induced by 5-methoxy-N,N-dimethyltryptamine on human cerebral organoids. Their study offers insights into molecular alterations caused by this compound, potentially revealing its effects on brain metabolism (Dakić et al., 2017).
Endogenous Role and Therapeutic Potential
Rodrigues et al. (2019) assessed the role of endogenous DMT and the clinical applications of ayahuasca and DMT, proposing further research for new treatments for psychiatric disorders (Rodrigues et al., 2019).
Role in Tissue Protection, Regeneration, and Immunity
Frecska et al. (2013) suggested that DMT, beyond its psychotropic properties, may play a role in cellular protective mechanisms and could be a tool for medical therapies (Frecska et al., 2013).
Neurogenesis and Cognitive Enhancement
Morales-García et al. (2020) found that DMT activates adult neurogenesis, improving spatial learning and memory tasks. This finding suggests its potential use in enhancing cognitive functions (Morales-García et al., 2020).
Neuropharmacology and Potential Clinical Uses
Carbonaro & Gatch (2016) reviewed the neuropharmacology of DMT, emphasizing its potential as a clinical tool for treating anxiety and psychosis (Carbonaro & Gatch, 2016).
Inflammatory Markers and Mental Health
Uthaug et al. (2019) showed that 5-methoxy-N,N-dimethyltryptamine affects inflammatory markers and improves mental health, providing a base for future research in psychopharmacology (Uthaug et al., 2019).
Neuroprotective Effects in Hypoxia
Szabo et al. (2016) revealed that DMT displays potent protective effects against hypoxia via Sigma-1 receptor activation, suggesting its role in ameliorating the adverse effects of hypoxic/ischemic insult to the brain (Szabo et al., 2016).
Zukünftige Richtungen
The report proposes several new directions and experiments to ascertain the role of DMT in the brain, including brain mapping of enzymes responsible for the biosynthesis of DMT, further studies to elaborate its presence and role in the pineal gland, a reconsideration of binding site data, and new administration and imaging studies . There is also a focus on unveiling the direct mechanisms of DMT’s therapeutic effects that demonstrate transformative effects on mental well-being, particularly for conditions like depression, anxiety, and post-traumatic stress disorder .
Eigenschaften
IUPAC Name |
1-(1H-indol-3-yl)-N-methylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-9(13-2)7-10-8-14-12-6-4-3-5-11(10)12/h3-6,8-9,13-14H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUWIYJREHSBOEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CNC2=CC=CC=C21)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-indol-3-yl)-N-methylpropan-2-amine | |
CAS RN |
299-24-1 | |
| Record name | alpha,N-Dimethyltryptamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000299241 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | .ALPHA.,N-DIMETHYLTRYPTAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L8WKV7YXX3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



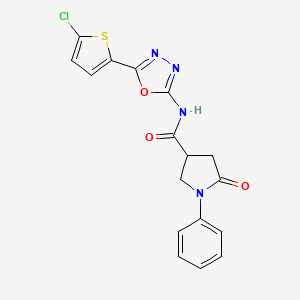
![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)furan-2-carboxamide](/img/structure/B2360271.png)
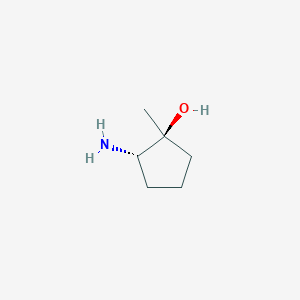

![6-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid](/img/structure/B2360277.png)
![N-{5-benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-3,4,5,6-tetrachloropyridine-2-carboxamide](/img/structure/B2360278.png)
![5-Bromo-2-[[1-[(1,3-dimethylpyrazol-4-yl)methyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2360280.png)

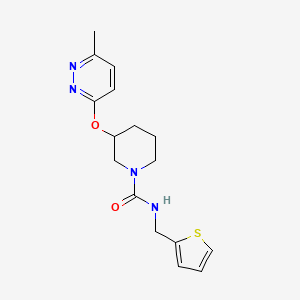
![8-chloro-2-(3-methoxyphenyl)-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B2360285.png)

![2-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-5-(4-ethylbenzenesulfonyl)pyrimidin-4-amine](/img/structure/B2360288.png)
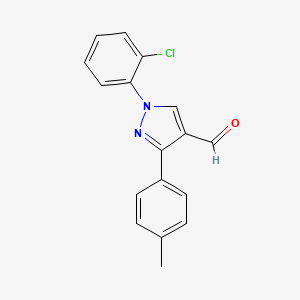
![Methyl 2-[(5-chloro-2-methylsulfanylpyrimidine-4-carbonyl)-methylamino]benzoate](/img/structure/B2360292.png)